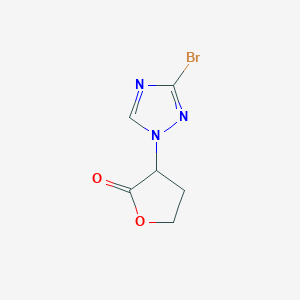
2-(4-Pent-4-ynylpiperazin-1-yl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of piperazine derivatives is illustrated in the provided papers. In the first paper, a three-step reaction starting from 4-(benzyloxy)phenol leads to the synthesis of a tosylated piperazine derivative . The process involves the preparation of an intermediate phenoxyethanol compound, followed by its reaction with 1-N-tosylpiperazine. The final step introduces a thioacetate group, which is then hydrolyzed to yield the target compound. The second paper describes the synthesis of a chlorophenylmethyl-substituted piperazine derivative from 1-(bromophenylmethyl)-4-chlorobenzene and 2-hydroxyethylpiperazine . The reaction conditions, such as mole ratio, temperature, and time, are optimized to achieve a high yield of 88.5%.
Molecular Structure Analysis
The molecular structures of the synthesized compounds are confirmed using spectroscopic techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and MS (Mass Spectrometry) . These techniques provide information about the molecular framework and the nature of the substituents attached to the piperazine ring. The confirmation of the structure is crucial to ensure that the desired compound has been synthesized and to understand its potential interactions and reactivity.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of piperazine derivatives are characterized by nucleophilic substitution, where a nucleophile (such as the piperazine ring) attacks an electrophilic carbon atom, leading to the formation of new bonds . The reactions are carefully controlled to ensure specificity and to prevent side reactions that could lead to unwanted byproducts. The introduction of functional groups, such as the thioacetate group in the first paper, can further modify the reactivity of the synthesized compound .
Physical and Chemical Properties Analysis
While the provided papers do not detail the physical and chemical properties of the synthesized compounds, such properties are typically influenced by the molecular structure and functional groups present. Properties like solubility, melting point, boiling point, and stability are important for the practical application of these compounds. The presence of different substituents on the piperazine ring can significantly alter these properties, affecting the compound's suitability for various applications.
Aplicaciones Científicas De Investigación
Ethanol in Biochemical and Neurological Research
Synaptic Effects of Ethanol : Ethanol influences various cellular and molecular targets, significantly affecting synaptic function. Acute ethanol exposure modifies the function of proteins involved in synaptic transmission, whereas chronic exposure can lead to compensatory effects. This has implications for understanding ethanol's role in intoxication, tolerance, dependence, and consumption behaviors (Lovinger & Roberto, 2023).
Ethanol for Hydrogen Production : Research into bio-ethanol reforming for hydrogen production highlights the importance of ethanol as a renewable energy carrier. Catalysts like Rh and Ni are critical for ethanol steam reforming, emphasizing ethanol's role in sustainable energy solutions (Ni, Leung, & Leung, 2007).
Microsomal Ethanol-Oxidizing System (MEOS) : The MEOS is pivotal in understanding ethanol's metabolic effects and its role in tolerance and susceptibility to adverse effects from industrial solvents and certain medications. This system's study contributes to our understanding of ethanol-related liver disease and other toxicological impacts (Lieber, 1999).
Ethanol-Diesel Fuel Blends : Investigating the properties and implications of blending ethanol with diesel fuels provides insights into renewable bio-based resources for reducing particulate emissions in engines. This research is fundamental to developing sustainable and environmentally friendly fuel alternatives (Hansen, Zhang, & Lyne, 2005).
Ethanol and Ligand-Gated Ion Channels : Ethanol's interaction with various ion channels, including GABA, nicotinic acetylcholine, and serotonin receptors, underlines its complex pharmacology. Understanding these interactions is crucial for elucidating ethanol's varied effects on the nervous system and behavior (Dopico & Lovinger, 2009).
Lignocellulosic Biomass for Ethanol Production : The conversion of lignocellulosic materials into ethanol offers a promising route for producing alternative energy sources. Research on optimizing hydrolysis and fermentation processes is vital for advancing biofuel technology (Sun & Cheng, 2002).
MicroRNAs and Ethanol Toxicity : Exploring the role of microRNAs in mediating ethanol's effects suggests that they may act as regulatory master switches. This research could lead to new approaches for diagnosing and treating alcohol-related disorders (Miranda et al., 2010).
Mecanismo De Acción
Alcohols
, such as ethanol, are known to have a depressant effect on the central nervous system . They interact with several targets, including gamma-aminobutyric acid (GABA) receptors, glycine receptors, and N-methyl-D-aspartate (NMDA) receptors . The interaction with these targets leads to changes in neuronal activity, resulting in the sedative effects of alcohols . Alcohols are also involved in various biochemical pathways, including the alcohol dehydrogenase and aldehyde dehydrogenase pathways, which metabolize alcohols into acetaldehyde and then into acetate .
Piperazines
are a class of compounds that have a wide range of pharmacological activities. They are often used in the development of pharmaceuticals, including antipsychotics, antidepressants, antihistamines, and anti-inflammatory drugs. The targets and modes of action of piperazine derivatives depend on their specific chemical structure.
The pharmacokinetics of these compounds, including their absorption, distribution, metabolism, and excretion (ADME), can be influenced by various factors, such as the specific chemical structure of the compound, the route of administration, and individual patient factors .
Propiedades
IUPAC Name |
2-(4-pent-4-ynylpiperazin-1-yl)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O/c1-2-3-4-5-12-6-8-13(9-7-12)10-11-14/h1,14H,3-11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZJMPPMGJBIYPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCCN1CCN(CC1)CCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-cyclohexyl-2-{[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B2535100.png)
![4-(2,6-dimethylmorpholin-4-yl)sulfonyl-N-[3-[[4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzoyl]amino]phenyl]benzamide](/img/structure/B2535101.png)


![3-[6-(Phenylmethoxycarbonylamino)pyridin-3-yl]propanoic acid](/img/structure/B2535106.png)
![2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2535107.png)
![N-[2-(1H-indol-3-yl)ethyl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B2535109.png)

![[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl] (E)-3-(4-prop-2-enoxyphenyl)prop-2-enoate](/img/structure/B2535112.png)

![2-(2,3-dimethylphenoxy)-N-[2-pyrrolidin-1-yl-5-(1H-tetrazol-1-yl)phenyl]acetamide](/img/structure/B2535115.png)
![4-[[3-(Trifluoromethyl)diazirin-3-yl]methyl]piperidine;hydrochloride](/img/structure/B2535116.png)
![5-((4-Fluoro-2-methylphenyl)sulfonyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B2535117.png)
